molecular formula C8H12ClNO2 B8055691 (4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride CAS No. 253345-81-2

(4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride

Cat. No.: B8055691
CAS No.: 253345-81-2
M. Wt: 189.64 g/mol
InChI Key: XRCWUQFGSGSMNY-UHFFFAOYSA-N
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Description

(4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride: is a chemical compound with the molecular formula C8H12ClNO2 and a molecular weight of 189.639 g/mol . It is a derivative of pyridine, featuring a methoxy group at the 4-position and a methyl group at the 3-position on the pyridine ring, along with a hydroxymethyl group and a hydrochloride moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methoxy-3-methylpyridine as the starting material.

  • Reaction Steps: The pyridine derivative undergoes a Grignard reaction with methylmagnesium chloride to introduce the hydroxymethyl group.

  • Hydrochloride Formation: The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

(4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride: undergoes various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

  • Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like nitric acid (HNO3) to introduce nitro groups.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nitric acid (HNO3) in acetic acid.

Major Products Formed:

  • Oxidation: 4-Methoxy-3-methylpyridine-2-carboxylic acid.

  • Reduction: 4-Methoxy-3-methylpyridin-2-ylmethanol.

  • Substitution: 4-Methoxy-3-methyl-2-nitropyridine.

Scientific Research Applications

(4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride: has various applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand the role of pyridine derivatives in biological systems.

  • Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for pharmaceuticals.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can act as a nucleophile, participating in various biochemical reactions. The pyridine ring can interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

(4-Methoxy-3-methylpyridin-2-yl)methanol;hydrochloride: is compared with other similar compounds, highlighting its uniqueness:

  • 4-Methoxy-3-methylpyridine: Lacks the hydroxymethyl group.

  • 3-Methylpyridine: Lacks the methoxy group.

  • 4-Methoxy-2-methylpyridine: Different position of the methyl group.

  • 2-Methoxy-3-methylpyridine: Different position of the methoxy group.

These compounds differ in their chemical properties and biological activities, making This compound unique in its applications and effects.

Properties

IUPAC Name

(4-methoxy-3-methylpyridin-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-6-7(5-10)9-4-3-8(6)11-2;/h3-4,10H,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCWUQFGSGSMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253345-81-2
Record name 2-Pyridinemethanol, 4-methoxy-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253345-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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